5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE

Übersicht

Beschreibung

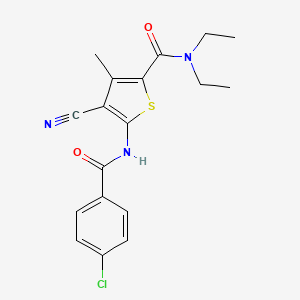

5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE is a synthetic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and a diethylamino group attached to a thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzoyl chloride with 4-cyano-3-methylthiophene-2-carboxylic acid, followed by the introduction of the diethylamino group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiophenes with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of 5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxamide derivatives: These compounds share the thiophene core structure and exhibit similar chemical properties.

Chlorophenyl derivatives: Compounds containing the chlorophenyl group, which can influence their reactivity and biological activity.

Cyano-substituted thiophenes: These compounds have a cyano group attached to the thiophene ring, affecting their chemical behavior.

Uniqueness

5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

The compound 5-(4-chlorobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide is an organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with various functional groups. Its structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 319.78 g/mol

Structural Features

| Feature | Description |

|---|---|

| Chlorobenzamide group | Enhances lipophilicity and binding affinity. |

| Cyano group | Potentially contributes to biological activity through electron-withdrawing effects. |

| Diethyl substituent | May influence solubility and pharmacokinetics. |

Research indicates that the biological activity of this compound may involve several mechanisms:

- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This property suggests potential applications in treating hyperpigmentation disorders.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which could help mitigate oxidative stress-related damage in cells.

Efficacy in Biological Assays

A series of biological assays have been conducted to evaluate the efficacy of the compound:

Tyrosinase Inhibition Assay

In a study evaluating tyrosinase inhibition, the compound demonstrated significant inhibitory effects with an IC value comparable to established inhibitors like kojic acid.

| Compound | IC (µM) |

|---|---|

| This compound | 3.60 |

| Kojic Acid | 4.00 |

Antioxidant Activity Assay

The compound was tested for its antioxidant capacity using DPPH radical scavenging assays. Results indicated a strong ability to scavenge free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays were performed on various cell lines (e.g., B16F10 melanoma cells). The results showed that while some analogs exhibited cytotoxic effects at higher concentrations, this compound maintained cell viability at therapeutic doses.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 20 | 90 |

| 50 | 70 |

Study on Melanin Production Inhibition

A recent study investigated the effect of this compound on melanin production in B16F10 cells. The results indicated a dose-dependent reduction in melanin synthesis, attributed to the inhibition of intracellular tyrosinase activity.

Clinical Implications

The findings suggest that this compound could be developed into a topical agent for treating conditions associated with excessive melanin production, such as age spots and melasma.

Eigenschaften

IUPAC Name |

5-[(4-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2S/c1-4-22(5-2)18(24)15-11(3)14(10-20)17(25-15)21-16(23)12-6-8-13(19)9-7-12/h6-9H,4-5H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIQEAGKWKIRHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362063 | |

| Record name | ST50913499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5693-10-7 | |

| Record name | ST50913499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.